molecular formula C12H12N2 B084617 1-Naphthaleneethanimidamide CAS No. 14192-06-4

1-Naphthaleneethanimidamide

Cat. No.: B084617
CAS No.: 14192-06-4
M. Wt: 184.24 g/mol
InChI Key: ISAQFJCVYKEERB-UHFFFAOYSA-N
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Description

1-Naphthaleneethanimidamide (CAS 14192-06-4) is an amidine derivative with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol. Structurally, it consists of a naphthalene ring system linked to an ethanimidamide group. Key physical properties include a melting point of 142–144°C, a boiling point of 356.2±35.0°C, and a predicted pKa of 11.72, indicative of its strong basicity .

Properties

CAS No.

14192-06-4

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-naphthalen-1-ylethanimidamide

InChI

InChI=1S/C12H12N2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,13,14)

InChI Key

ISAQFJCVYKEERB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Naphthylamine (CAS 134-32-7)

  • Molecular Formula : C₁₀H₉N
  • Molecular Weight : 143.18 g/mol
  • Functional Group : Primary amine (–NH₂).
  • Properties: Lower molecular weight, boiling point (30°C), and marked hazardous classification due to carcinogenicity .
  • Applications : Historically used in dye synthesis but restricted in modern applications due to toxicity .
  • Key Difference : The absence of the amidine group in 1-naphthylamine reduces its basicity (pKa ~4.6 for aromatic amines) and limits its utility in pharmaceutical contexts compared to 1-Naphthaleneethanimidamide .

2-Naphthaleneethanimidamide, N,N'-Dimethyl-, Hydrochloride (CAS 57166-13-9)

  • Molecular Formula : C₁₄H₁₇ClN₂
  • Molecular Weight : 248.75 g/mol
  • Functional Group : Dimethyl-substituted amidine (–C(=N–CH₃)–NH–CH₃) with a hydrochloride salt.
  • Properties : The dimethyl substitution enhances lipophilicity, while the hydrochloride salt improves aqueous solubility.
  • Key Difference : The dimethylation and salt form modify bioavailability and target binding compared to the parent 1-Naphthaleneethanimidamide .

1-Naphthylacetamide

  • Synonyms: Naphthaleneacetamide, NAA Amide.
  • Molecular Formula: C₁₂H₁₁NO
  • Molecular Weight : 185.22 g/mol
  • Functional Group : Acetamide (–NH–CO–CH₃).
  • Applications : Primarily used as a plant growth regulator due to its auxin-like activity .
  • Key Difference : The acetamide group is less basic (pKa ~16–18 for amides) and less reactive than amidines, limiting its use in medicinal chemistry despite structural similarities .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight Functional Group pKa Key Applications
1-Naphthaleneethanimidamide 14192-06-4 C₁₂H₁₂N₂ 184.24 Amidine 11.72 Pharmaceutical intermediate
1-Naphthylamine 134-32-7 C₁₀H₉N 143.18 Amine ~4.6 Dye production (restricted)
2-Naphthaleneethanimidamide (dimethyl HCl) 57166-13-9 C₁₄H₁₇ClN₂ 248.75 Amidine (dimethyl) N/A Drug candidate
1-Naphthylacetamide 28062-30 C₁₂H₁₁NO 185.22 Acetamide ~16–18 Plant growth regulation

Pharmacological and Toxicological Considerations

  • Its strong basicity may enhance binding to biological targets, as seen in related amidine-based drugs (e.g., ranitidine derivatives) .
  • 1-Naphthylamine: Classified as hazardous due to carcinogenicity, necessitating strict handling protocols .

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